Cas no 63457-51-2 (Benzene, 1-(3-bromopropoxy)-4-phenoxy-)
63457-51-2 structure
Product Name:Benzene, 1-(3-bromopropoxy)-4-phenoxy-
CAS No:63457-51-2
MF:C15H15BrO2
MW:307.182403802872
CID:426337
PubChem ID:11255243
Update Time:2025-04-19
Benzene, 1-(3-bromopropoxy)-4-phenoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-(3-bromopropoxy)-4-phenoxy-
- 1-(3-bromopropoxy)-4-phenoxybenzene
- DTXSID70460319
- SCHEMBL5375466
- 3-(4-phenoxy-phenoxy)-propyl bromide
- FTWANWWGQQBYFV-UHFFFAOYSA-N
- 4-(3-bromopropoxy)-1-phenoxybenzene
- 4-(3-bromopropoxy)1-phenoxybenzene
- A1-05141
- 63457-51-2
- 3-[4-(phenoxy)-phenoxy]-1-bromopropane
- 3-(p-phenoxyphenoxy)-1-bromopropane
-
- Inchi: 1S/C15H15BrO2/c16-11-4-12-17-13-7-9-15(10-8-13)18-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2
- InChI Key: FTWANWWGQQBYFV-UHFFFAOYSA-N
- SMILES: BrCCCOC1C=CC(=CC=1)OC1C=CC=CC=1
Computed Properties
- Exact Mass: 306.02555
- Monoisotopic Mass: 306.02554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46
Benzene, 1-(3-bromopropoxy)-4-phenoxy- Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
63457-51-2 (Benzene, 1-(3-bromopropoxy)-4-phenoxy-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Gold Member
CN Supplier
Reagent